2,9-Dioxadispiro[2.1.35.33]undecane
Description
2,9-Dioxadispiro[2.1.35.33]undecane is a spirocyclic compound characterized by two oxygen atoms at positions 2 and 9 within a complex bicyclic framework. Spiro compounds of this class are notable for their conformational rigidity, stereochemical diversity, and applications in pheromone synthesis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
2,9-dioxadispiro[2.1.35.33]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-8(3-1)6-9(7-11-9)4-5-10-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCZMNZEMXBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CCO2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2,9-Dioxadispiro[2.1.35.33]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the desired transformation. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could use reducing agents like lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,9-Dioxadispiro[2.1.35.33]undecane has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, its unique structure might be explored for potential therapeutic applications, such as drug design and development. In industry, it could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,9-Dioxadispiro[2.1.35.33]undecane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved would vary based on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Key Observations :
- Ring Size Effects : Larger spiro systems (e.g., [5.5]) enable greater substituent flexibility, while compact systems (e.g., [2.1.4.2]) impose steric constraints .
- Oxygen Positioning : Oxygen atoms in 1,7-dioxaspiro[5.5]undecane enhance volatility (boiling point ~225°C), making it suitable as an insect pheromone . In contrast, 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives exhibit reduced volatility due to increased oxygen content .
Stereochemical Impact :
- Enantiopure 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a) elicits strong electrophysiological (EAD) responses in insects, while racemic mixtures are less active .
- InChI codes for stereoisomers (e.g., 1,7-dioxaspiro[5.5]undecane) confirm the necessity of stereochemical layers for accurate identification .
Spectroscopic and Mass Spectral Profiles
Mass spectrometry reveals substituent-dependent fragmentation patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
